![molecular formula C₇¹³C₃H₉ClN₄ B1141031 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride CAS No. 1216562-43-4](/img/new.no-structure.jpg)

2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

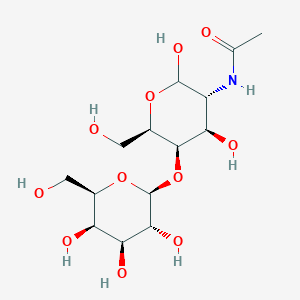

2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride is a chemical compound known for its mutagenic properties, as demonstrated in the Ames test . It is a stable isotope-labeled compound used primarily in proteomics research . The compound has been identified in broiled fish, fried beef, commercial beef extracts, and protein pyrolysates .

Mécanisme D'action

Target of Action

The primary target of 2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride, also known as Glu-P-2, is DNA . It is a mutagenic compound, meaning it can cause changes in the DNA structure .

Mode of Action

Glu-P-2 interacts with DNA, causing mutations. It has been shown to be mutagenic in the Ames test, a biological assay to assess the mutagenic potential of chemical compounds .

Biochemical Pathways

It is known that it can induce prophage in bacteria . Prophages are a phase in the life cycle of certain viruses, known as bacteriophages, during which they integrate into the host bacterial chromosome. This can lead to changes in bacterial behavior and, in some cases, can contribute to the bacterial cell’s ability to cause disease.

Pharmacokinetics

It has been suggested that one of the excretory pathways of this compound is via the kidney .

Result of Action

The result of Glu-P-2’s action is the induction of mutations in DNA. This can lead to various cellular effects, including changes in cell behavior and potential carcinogenic effects . In fact, Glu-P-2 has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer .

Action Environment

The action of Glu-P-2 can be influenced by various environmental factors. For instance, it has been found in broiled fish, fried beef, commercial beef extracts, and protein pyrolysates This suggests that dietary habits and cooking methods can influence the exposure to this compound

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. It is known to be mutagenic, indicating that it can cause changes in the DNA of organisms

Cellular Effects

2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride has been shown to have effects on various types of cells. It is known to be mutagenic, which means it can cause mutations in the DNA of cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to cause mutations in DNA, which can lead to changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride typically involves the pyrolysis of L-glutamic acid . The process includes heating L-glutamic acid to high temperatures, leading to the formation of the imidazole ring structure. The reaction conditions must be carefully controlled to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale pyrolysis of L-glutamic acid under controlled conditions. The process is optimized to maximize yield and purity. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling.

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Applications De Recherche Scientifique

2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride is used in various scientific research applications, including:

Biology: The compound’s mutagenic properties make it useful in genetic studies and mutagenesis research.

Medicine: Research into the compound’s effects on cellular processes can provide insights into cancer and other diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Aminodipyrido[1,2-a:3’,2-D]imidazole Hydrochloride

- Imidazo[1,2-a:5,4-b’]dipyridin-2-amine, hydrochloride

- Pyrido[3’,2’:4,5]imidazo[1,2-a]pyridin-2-amine hydrochloride

Uniqueness

2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in proteomics research. Its mutagenic properties also set it apart from other similar compounds, providing specific applications in genetic and mutagenesis studies .

Propriétés

Numéro CAS |

1216562-43-4 |

|---|---|

Formule moléculaire |

C₇¹³C₃H₉ClN₄ |

Poids moléculaire |

223.64 |

Synonymes |

Glu-P-2-13C3; Pyrido[3’,2’:4,5]imidazo[1,2-a]pyridin-2-amine-13C3; Dipyrido[1,2-a:3’,2’-d]imidazol-2-amine-13C3; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)